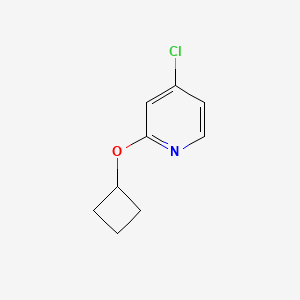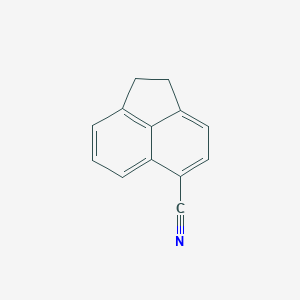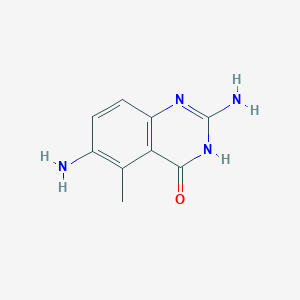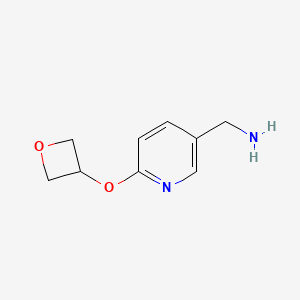![molecular formula C8H7ClN2O B15070864 (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1352908-53-2](/img/structure/B15070864.png)
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chloro group and a hydroxymethyl group in its structure makes it a versatile compound for various chemical reactions and modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
- 6-Chloro-7-deazapurine
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets (6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol apart from these similar compounds is its specific substitution pattern and the presence of both a chloro and a hydroxymethyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
Número CAS |
1352908-53-2 |
|---|---|
Fórmula molecular |
C8H7ClN2O |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-3,12H,4H2,(H,10,11) |
Clave InChI |
RNHWHCWVLBWNHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=CN2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


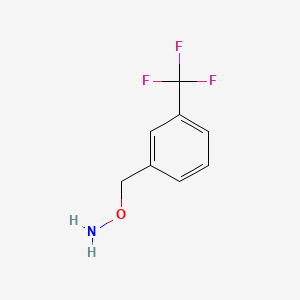

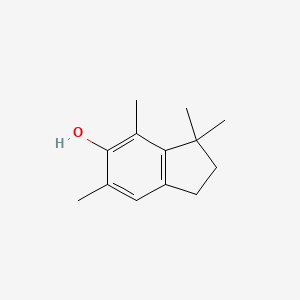
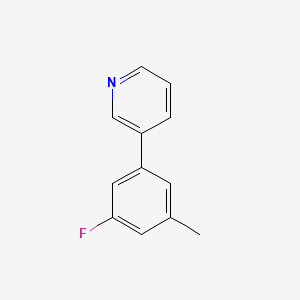
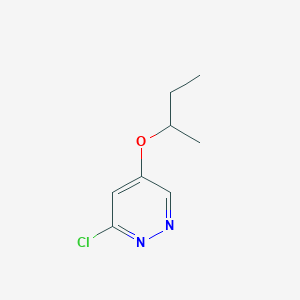
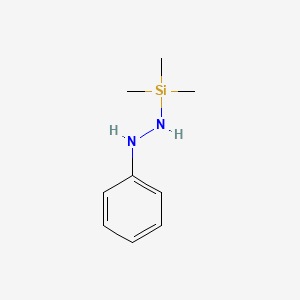
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
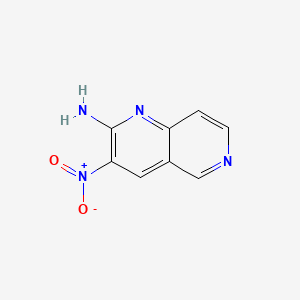
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
